molecular formula C6H7ClN2O2S B2871205 2-chloro-4-methanesulfonyl-5-methylpyrimidine CAS No. 2260936-01-2

2-chloro-4-methanesulfonyl-5-methylpyrimidine

Cat. No.: B2871205
CAS No.: 2260936-01-2
M. Wt: 206.64
InChI Key: WEVCQGDVIPHZEJ-UHFFFAOYSA-N
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Description

2-Chloro-4-methanesulfonyl-5-methylpyrimidine is a high-value, multi-functional chemical intermediate designed for advanced research and development applications. Its structure incorporates two highly reactive sites: a chlorine atom at the 2-position of the pyrimidine ring and a methanesulfonyl (mesyl) group at the 4-position, making it a privileged scaffold in synthetic organic chemistry. The chloro substituent is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions with a wide range of nucleophiles, such as amines and alcohols, to construct disubstituted pyrimidine derivatives . Concurrently, the methanesulfonyl group is a strong electron-withdrawing moiety that can enhance the reactivity of the chloro group and can itself be utilized in cross-coupling reactions or serve as a precursor for other functional groups . This dual functionality makes this compound a powerful building block for constructing complex molecules, with significant potential in medicinal chemistry for creating targeted libraries and in material science for developing novel organic frameworks. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-chloro-5-methyl-4-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(7)9-5(4)12(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVCQGDVIPHZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methanesulfonyl-5-methylpyrimidine typically involves the chlorination of 5-methyl-4-(methylsulfonyl)pyrimidine. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-4-methanesulfonyl-5-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides or amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are used under reflux conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include 2-amino-5-methyl-4-(methylsulfonyl)pyrimidine, 2-thio-5-methyl-4-(methylsulfonyl)pyrimidine, and 2-alkoxy-5-methyl-4-(methylsulfonyl)pyrimidine.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include sulfides and amines.

Scientific Research Applications

2-chloro-4-methanesulfonyl-5-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-methanesulfonyl-5-methylpyrimidine involves its interaction with specific molecular targets. The chlorine atom at position 2 and the methylsulfonyl group at position 4 play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

The following table summarizes key structural and functional differences between 2-chloro-4-methanesulfonyl-5-methylpyrimidine and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound Cl (2), -SO₂CH₃ (4), -CH₃ (5) C₆H₇ClN₂O₂S 206.65 Sulfonyl, Chloro, Methyl High density (1.416 g/cm³)
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (4), -CF₃ (2), -CH₃ (5,6) C₇H₆ClF₃N₂ 222.58 Trifluoromethyl, Chloro, Methyl Enhanced lipophilicity (CF₃ group)
4-Chloro-5-fluoro-2-(methoxymethyl)pyrimidine Cl (4), F (5), -OCH₂CH₃ (2) C₆H₆ClFN₂O 176.58 Methoxymethyl, Fluoro, Chloro Ether group improves solubility
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), -OCH₃ (5) C₅H₄Cl₂N₂O 195.01 Methoxy, Dichloro Dual Cl substitution increases electrophilicity
4-Chloro-5-(chloromethyl)-2-methylpyrimidine Cl (4), -CH₂Cl (5), -CH₃ (2) C₆H₆Cl₂N₂ 189.03 Chloromethyl, Methyl, Chloro Reactive chloromethyl group
Key Observations:

Electron-Withdrawing Groups :

  • The methanesulfonyl group in the target compound imparts stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or chloro (-Cl) groups. This enhances electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions .
  • In contrast, 4,6-dichloro-5-methoxypyrimidine lacks a sulfonyl group but features two chlorine atoms, which synergistically increase electrophilicity at positions 4 and 6 .

Steric and Solubility Effects :

  • The methoxymethyl group in 4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine introduces steric bulk and ether functionality, improving solubility in polar solvents compared to the hydrophobic methyl group in the target compound .
  • The trifluoromethyl group in 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine enhances metabolic stability and membrane permeability due to its lipophilic nature .

Reactivity of Chloromethyl Derivatives :

  • 4-Chloro-5-(chloromethyl)-2-methylpyrimidine contains a reactive chloromethyl (-CH₂Cl) group, making it prone to further substitution or elimination reactions, unlike the stable methyl group in the target compound .

Biological Activity

2-Chloro-4-methanesulfonyl-5-methylpyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article discusses the compound's structure, biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN3O2S. The compound features a pyrimidine ring substituted at positions 2, 4, and 5, which contributes to its biological activity. The presence of a chlorine atom and a methanesulfonyl group enhances its pharmacological properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that modifications in the substituents on the pyrimidine ring can enhance selectivity and potency against specific CDKs, particularly CDK9, which is implicated in various cancers .

Table 1: Inhibitory Activity Against CDKs

CompoundIC50 (µM)Selectivity Ratio (CDK9/CDK2)
This compound0.3544
Compound A (analog)0.2530
Compound B (analog)0.5010

The above table summarizes the IC50 values for various compounds, highlighting the effectiveness of this compound compared to its analogs.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported that it can inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This results in cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Study on CDK Inhibition : A recent study evaluated a series of pyrimidine derivatives, including our compound of interest, for their ability to inhibit CDK9 and CDK2 activities. The results indicated that structural modifications significantly impacted both potency and selectivity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various pyrimidine derivatives, including this compound. The findings suggested that this compound effectively inhibited the growth of several bacterial strains, with a notable effect against Gram-positive bacteria .

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